Cas no 516461-42-0 (2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide,2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-N-2-thiazolyl-
- 2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- CCG-321877
- F1874-0076
- Oprea1_396539
- SCHEMBL840020
- 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Oprea1_301741
- AKOS024615472
- 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- 516461-42-0
-
- インチ: InChI=1S/C16H12N6OS2/c23-13(21-16-17-6-7-24-16)9-25-15-12-8-20-22(14(12)18-10-19-15)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,21,23)
- InChIKey: IVYUZTVAFLZRSE-UHFFFAOYSA-N
- ほほえんだ: O=C(CSC1N=CN=C2N(C3=CC=CC=C3)N=CC=12)NC1=NC=CS1
計算された属性
- せいみつぶんしりょう: 368.05166
- どういたいしつりょう: 368.05140137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 139Ų
じっけんとくせい
- PSA: 85.59
2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0076-10μmol |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-5mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-15mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-2μmol |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-20mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-4mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-10mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-5μmol |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-40mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1874-0076-100mg |
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
516461-42-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamideに関する追加情報
Recent Advances in the Study of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 516461-42-0)
The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 516461-42-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by a pyrazolopyrimidine core linked to a thiazole moiety via a sulfanylacetamide bridge, exhibits promising biological activity, particularly in the context of kinase inhibition and anticancer research. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential in various disease models.
One of the key areas of investigation has been the compound's ability to inhibit specific protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. Preliminary in vitro studies have demonstrated that 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide exhibits selective inhibition against certain kinase targets, with IC50 values in the nanomolar range. This selectivity is attributed to the unique structural features of the molecule, which allow it to bind effectively to the ATP-binding sites of target kinases while minimizing off-target effects.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. Studies have shown that it can modulate key inflammatory pathways, such as the NF-κB signaling cascade, suggesting its utility in treating inflammatory diseases. Furthermore, the compound's pharmacokinetic profile, including its solubility, stability, and bioavailability, has been investigated to assess its suitability for further development as a drug candidate. These studies have employed advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize the compound and its metabolites.
Another significant aspect of recent research has been the synthesis and structural modification of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide to enhance its therapeutic efficacy. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, enabling the design of derivatives with improved potency and selectivity. Computational modeling and molecular docking studies have also been employed to predict the binding modes of these derivatives with their target proteins, providing valuable insights for further optimization.
Despite these promising findings, challenges remain in the development of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation difficulties need to be addressed in future studies. However, the compound's unique structural and pharmacological properties make it a compelling candidate for further investigation, with potential applications in oncology, inflammation, and other therapeutic areas.
In conclusion, the recent research on 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 516461-42-0) highlights its potential as a versatile scaffold for drug development. Continued efforts to elucidate its mechanisms of action, optimize its properties, and explore its therapeutic applications will be crucial in realizing its full potential in the field of chemical biology and medicinal chemistry.
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